

Maltotetraose: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Maltotetraose

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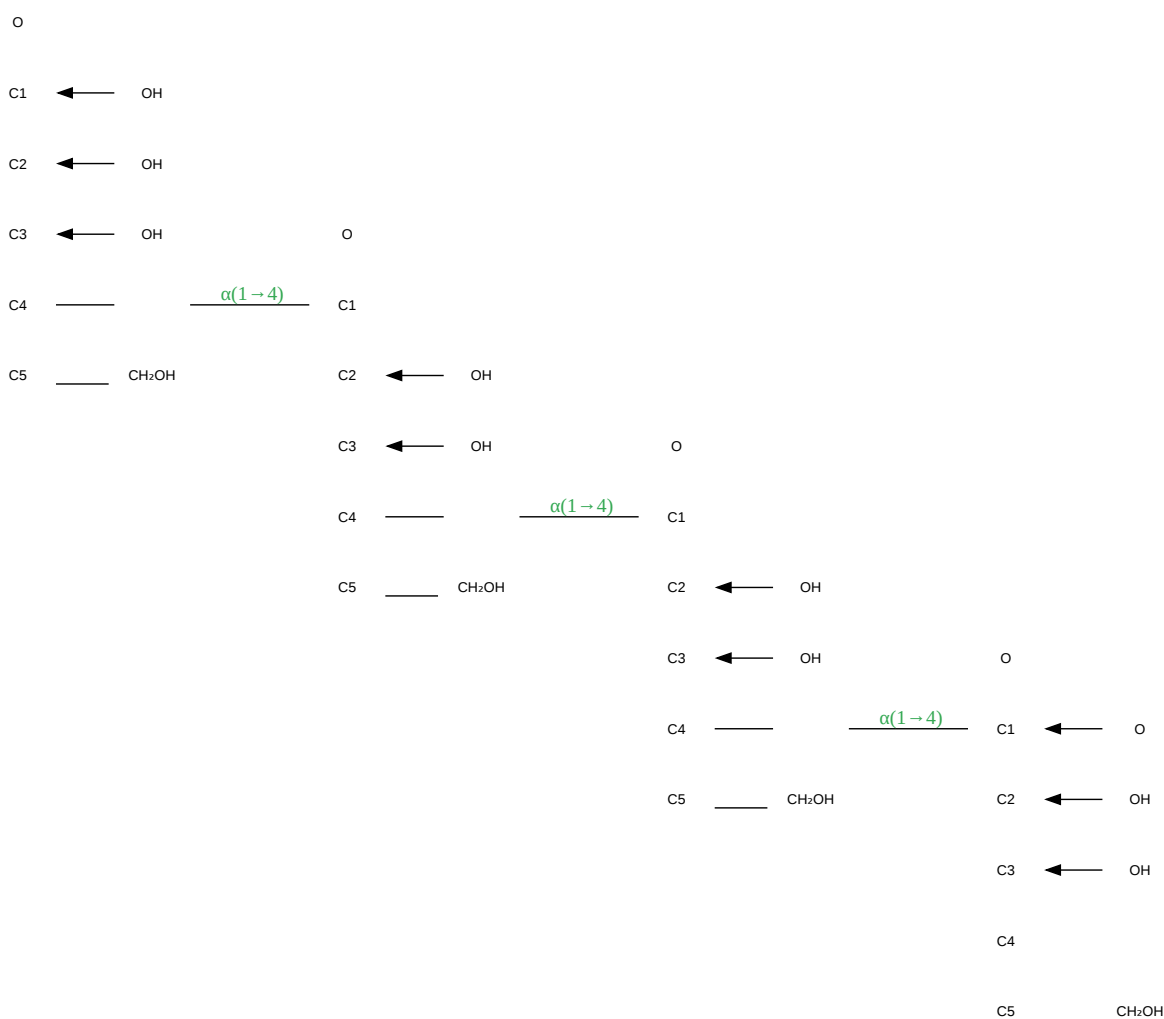
Abstract

Maltotetraose, a linear oligosaccharide, is a key molecule in various biological and industrial processes. Composed of four α -D-glucose units linked by α -1,4 glycosidic bonds, its specific structure dictates its physicochemical properties and biological functions.[1][2][3] This technical guide provides an in-depth overview of the structure, chemical formula, and physicochemical properties of **maltotetraose**. It also details experimental protocols for its isolation and analysis, and discusses its role as an enzyme substrate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

Maltotetraose is a maltooligosaccharide, specifically a tetrasaccharide.[4] Its chemical structure consists of four D-glucose molecules connected in a linear chain by α -1,4 glycosidic linkages. The systematic IUPAC name for **maltotetraose** is O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-O- α -D-glucopyranosyl-(1 \rightarrow 4)-D-glucose.[5] The chemical formula for **maltotetraose** is $C_{24}H_{42}O_{21}$. [4][6]

Below is a two-dimensional representation of the chemical structure of **maltotetraose**.



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Caption: Chemical structure of **maltotetraose**.

Physicochemical Properties

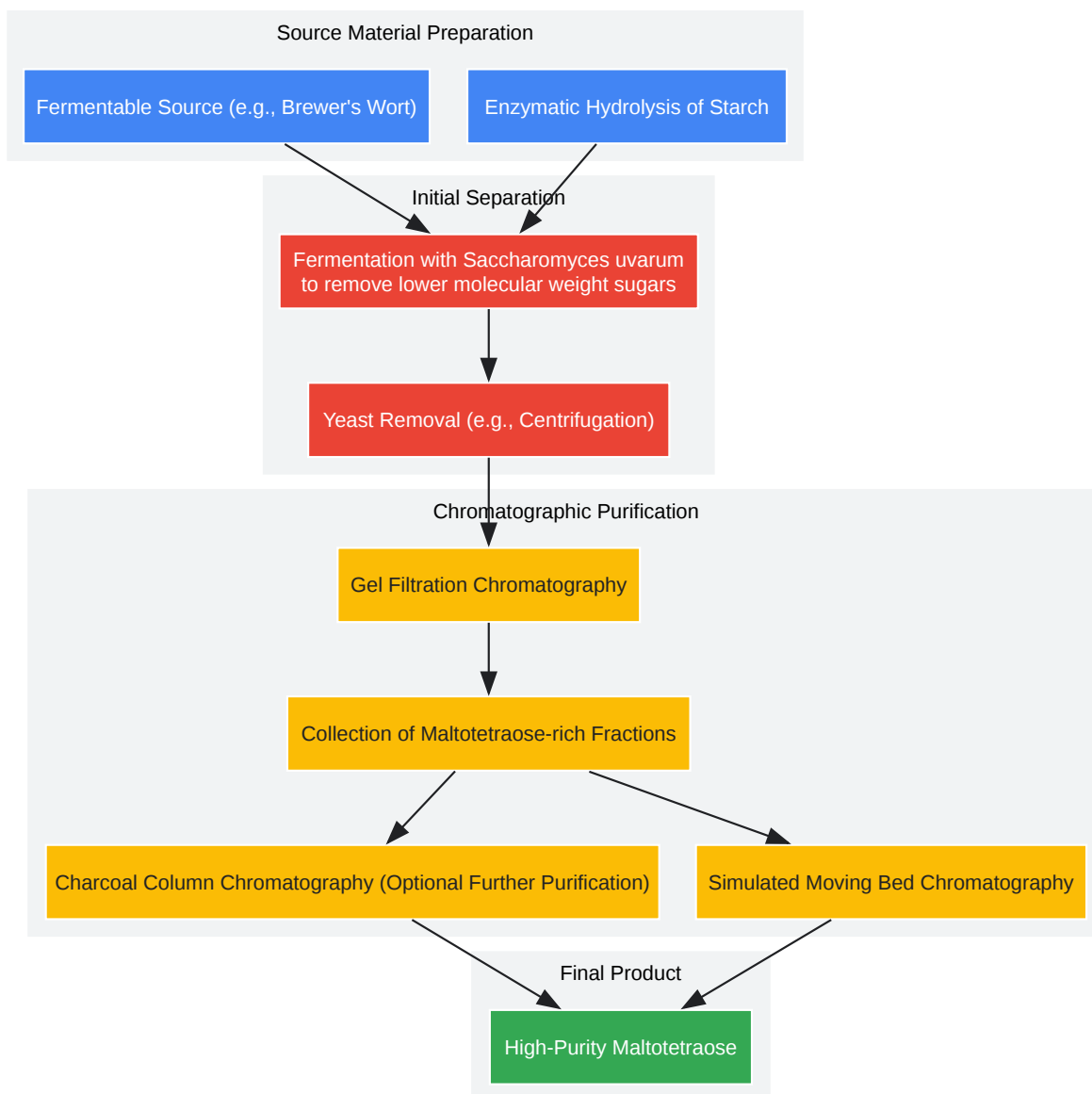
A summary of the key physicochemical properties of **maltotetraose** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₄₂ O ₂₁	[4][6]
Molecular Weight	666.58 g/mol	[6]
CAS Number	34612-38-9	[5][6]
Appearance	White to off-white solid/powder	[7][8]
Melting Point	209-211 °C (decomposes)	[7][8]
Solubility	DMSO: ~100 mg/mL Dimethyl formamide: ~20 mg/mL PBS (pH 7.2): ~2 mg/mL Water: Slightly soluble Methanol: Very slightly soluble	[5][6][7]
Purity	≥90% to ≥98.42% (commercially available)	[6][9][10]

Experimental Protocols

Isolation and Purification

Maltotetraose can be isolated and purified from various sources, including brewers' wort and the enzymatic hydrolysis of starch.[11][12] A general workflow for its isolation and purification is outlined below.



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Caption: General workflow for **maltotetraose** isolation.

A patented method describes the extraction from a fermentable source like brewer's wort.[11]
This involves fermenting the material with *Saccharomyces uvarum* to eliminate smaller sugars,

followed by separation of the yeast. The resulting liquid containing maltotriose and **maltotetraose** is then subjected to gel filtration chromatography to separate fractions.^[11] For higher purity, these fractions can be further purified using charcoal column chromatography.^[11] More recent methods involve the enzymatic hydrolysis of maltodextrin or starch using **maltotetraose**-generating enzymes, followed by purification steps including ion-exchange chromatography and simulated moving bed chromatography to achieve high purity (>97%).^[12]

Analytical Methods

The analysis of **maltotetraose** is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and quantification of **maltotetraose** and other maltooligosaccharides.^{[13][14]}

A typical HPLC method might involve:

- Column: Amino-bonded silica gel column.
- Mobile Phase: An isocratic mixture of acetonitrile and water.^[15]
- Detector: Evaporative Light Scattering Detector (ELSD) or a differential refractive index detector.^{[14][15]}

Mass spectrometry (MS) is another powerful tool for the structural elucidation of oligosaccharides like **maltotetraose**.^{[16][17]} Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are used to generate ions for mass analysis.^{[17][18]} Tandem mass spectrometry (MS/MS) can provide detailed information about the sequence and linkage of the glucose units.^{[16][19]}

Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized for the structural characterization of **maltotetraose**. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.^{[20][21][22][23][24]}

Biological and Industrial Significance

Maltotetraose serves as a substrate for various enzymes, including α -amylases, and is used in enzyme-coupled assays to determine amylase activity in biological fluids.^{[2][25][26]} It has been found to increase the synthesis rate of α -amylase in *Bacillus stearothermophilus*.^{[1][2]}

Furthermore, **maltotetraose** has shown potential as an antibacterial agent, inhibiting the growth of certain bacteria like *Erwinia carotovora*.^[1] In the food industry, **maltotetraose** and the enzymes that produce it are utilized in processes such as bread making.^{[2][3]} Its properties, such as high moisture retention and low sweetness, make it a valuable ingredient in various food products.^[3] Additionally, it is being explored for its potential health benefits, including the regulation of intestinal flora.^{[3][27]}

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